![molecular formula C10H12ClNO3 B2710317 3-(1,2,3,6-Tetrahydropyridin-4-yl)furan-2-carboxylic acid;hydrochloride CAS No. 2580241-88-7](/img/structure/B2710317.png)
3-(1,2,3,6-Tetrahydropyridin-4-yl)furan-2-carboxylic acid;hydrochloride
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Description
The compound “3-(1,2,3,6-Tetrahydropyridin-4-yl)furan-2-carboxylic acid;hydrochloride” is a chemical with the CAS Number: 2580241-88-7 . It has a molecular weight of 229.66 . The IUPAC name for this compound is 3-(1,2,3,6-tetrahydropyridin-4-yl)furan-2-carboxylic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11NO3.ClH/c12-10(13)9-8(3-6-14-9)7-1-4-11-5-2-7;/h1,3,6,11H,2,4-5H2,(H,12,13);1H . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Organic Synthesis
The α,β-unsaturated imine and alkyne functionalities in the compound allow for versatile synthetic transformations. Researchers have used it as a starting material to access highly substituted 1,2,3,6-tetrahydropyridines . These compounds find applications in materials science, catalysis, and bioorganic chemistry.
Boronic Acid Derivatives
The pinacol ester of 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid serves as a substrate in para-alkenylation reactions of toluene using thianthrene S-oxide and palladium catalysts . This application is relevant in organic synthesis and functional group transformations.
properties
IUPAC Name |
3-(1,2,3,6-tetrahydropyridin-4-yl)furan-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3.ClH/c12-10(13)9-8(3-6-14-9)7-1-4-11-5-2-7;/h1,3,6,11H,2,4-5H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRWQWGCZOCVKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=C(OC=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,2,3,6-Tetrahydropyridin-4-yl)furan-2-carboxylic acid;hydrochloride |
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